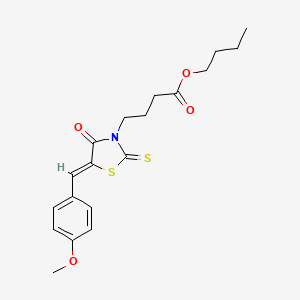

(Z)-butyl 4-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate

Description

(Z)-Butyl 4-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate is a thiazolidinone derivative characterized by a 4-methoxybenzylidene substituent and a butyl ester group. The compound shares a rhodanine-like core (2-thioxothiazolidin-4-one), which is common in bioactive molecules with applications ranging from antimicrobial agents to UV filters . The 4-methoxybenzylidene moiety likely enhances π-conjugation, influencing photostability and electronic properties, while the butyl ester group may improve lipophilicity compared to carboxylic acid analogs .

Properties

IUPAC Name |

butyl 4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4S2/c1-3-4-12-24-17(21)6-5-11-20-18(22)16(26-19(20)25)13-14-7-9-15(23-2)10-8-14/h7-10,13H,3-6,11-12H2,1-2H3/b16-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWZWHMPGDFGIDE-SSZFMOIBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)CCCN1C(=O)C(=CC2=CC=C(C=C2)OC)SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC(=O)CCCN1C(=O)/C(=C/C2=CC=C(C=C2)OC)/SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-butyl 4-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate typically involves multiple steps, starting with the formation of the thioxothiazolidinone core. This can be achieved by reacting appropriate thiocarboxylic acids with amines under specific conditions. The butyl ester group is then introduced through esterification reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The thioxothiazolidinone core can be oxidized to form sulfoxides or sulfones.

Reduction: : Reduction reactions can be performed to convert the compound into its corresponding thiol derivatives.

Substitution: : Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: : Nucleophiles like amines, alcohols, and thiols can be used, often in the presence of a base or acid catalyst.

Major Products Formed

Oxidation: : Sulfoxides and sulfones.

Reduction: : Thiol derivatives.

Substitution: : Various esters and amides.

Scientific Research Applications

Antioxidant Activity

Research has indicated that thiazolidinone derivatives possess significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The specific compound has been shown to demonstrate potent free radical scavenging activity, making it a candidate for further exploration in oxidative stress-related conditions .

Anticancer Potential

Several studies have reported the anticancer activity of thiazolidinone derivatives. The compound (Z)-butyl 4-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate has been evaluated for its cytotoxic effects against various cancer cell lines. It has demonstrated the ability to inhibit cell proliferation and induce apoptosis in cancer cells, suggesting its potential as a chemotherapeutic agent .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Thiazolidinones are known to modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines. This activity could be beneficial in treating inflammatory diseases such as arthritis and inflammatory bowel disease .

Novel Therapeutics

The structural features of this compound position it as a promising scaffold for the development of new therapeutics targeting various diseases. Its modifications can lead to derivatives with enhanced potency and selectivity against specific targets.

Case Studies

- Cancer Treatment : A study demonstrated that a related thiazolidinone derivative inhibited tumor growth in xenograft models of breast cancer. The mechanism involved the induction of apoptosis through mitochondrial pathways .

- Neuroprotection : Research indicated that thiazolidinones could protect neuronal cells from oxidative damage. In vitro studies showed that the compound reduced neuronal cell death induced by oxidative stressors .

- Inflammatory Disorders : In animal models of inflammation, treatment with thiazolidinone derivatives led to a significant reduction in inflammatory markers, suggesting their potential use in managing chronic inflammatory conditions .

Mechanism of Action

The mechanism by which (Z)-butyl 4-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate exerts its effects depends on its specific application. For example, in drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological system and the desired therapeutic outcome.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Comparable Compounds

Key Observations :

- Substituent Effects : The 4-methoxy group in the target compound and 3b () enhances UV absorption compared to ethoxy or methylimidazole analogs .

- Ester vs.

- Synthesis : The target compound’s synthesis may involve esterification of the corresponding acid (), similar to methods used for diethyl ester 3b (reflux in THF with morpholine) .

Stability and Degradation

- Photodegradation : Compounds like 3b degrade into geometric isomers under UV exposure. The butyl ester in the target compound may slow degradation compared to shorter-chain esters due to steric hindrance .

- Thermal Stability : The acetic acid analog () has a predicted boiling point of 527.1°C, suggesting the target compound’s ester may exhibit lower thermal stability, typical of ester derivatives .

Biological Activity

(Z)-butyl 4-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate is a thiazolidinone derivative that has garnered attention due to its potential biological activities, particularly in antimicrobial and anti-inflammatory contexts. This article reviews the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The compound features a thiazolidinone core, characterized by a thioxothiazolidin structure, which is known to interact with various biological targets. The presence of the methoxybenzylidene group is significant in enhancing its biological properties.

Antimicrobial Activity

Research has demonstrated that thiazolidinone derivatives exhibit antimicrobial properties against a range of bacterial strains. For instance, compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria. In a study involving synthesized compounds, it was found that derivatives of thiazolidinones exhibited notable antibacterial activity, with some compounds achieving minimal inhibitory concentrations (MIC) as low as 0.72 µM against specific bacterial strains .

Anti-inflammatory Effects

The compound also displays anti-inflammatory activity . A study indicated that certain thiazolidinone derivatives could inhibit the chemotaxis of macrophages stimulated by monocyte chemoattractant protein 1 (MCP-1), suggesting a mechanism for reducing inflammation in conditions such as acute liver injury. The most potent compound in this study demonstrated an IC50 value of 0.72 µM .

Hepatoprotective Properties

In vivo studies have shown that related thiazolidinone compounds can protect against liver damage induced by Concanavalin A (ConA). Specifically, oral administration of these compounds significantly reduced serum levels of liver enzymes (ALT and AST), indicating hepatoprotective effects .

The biological activities of this compound are likely mediated through interactions with specific enzymes and receptors:

- Enzyme Inhibition : The thiazolidinone core may interact with enzymes involved in inflammatory pathways or microbial metabolism.

- Receptor Modulation : The methoxy group can enhance binding affinity to nuclear receptors, influencing gene expression related to inflammation and immune response .

Case Studies

Q & A

Basic: What are the key synthetic steps and optimization strategies for (Z)-butyl 4-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate?

The synthesis involves multi-step routes, typically including:

- Thiazolidinone core formation : Condensation of a thiourea derivative with chloroacetic acid or its analogs under basic conditions.

- Benzylidene introduction : Knoevenagel condensation between the 4-oxo-thiazolidin-2-thione and 4-methoxybenzaldehyde, requiring precise temperature control (60–80°C) and catalytic bases (e.g., piperidine) .

- Esterification : Reaction of the carboxylic acid intermediate with butanol using carbodiimide coupling agents (e.g., DCC/DMAP) .

Optimization : Adjust reaction time (8–24 hours) and solvent polarity (e.g., DMF vs. ethanol) to maximize yield (reported 55–75% in analogs) .

Basic: Which analytical techniques are critical for characterizing this compound’s structure and purity?

- Spectroscopy :

- NMR (¹H/¹³C): Confirms Z-configuration of the benzylidene moiety (δ 7.2–7.8 ppm for vinyl proton) and ester group (δ 4.1–4.3 ppm for butyl CH₂) .

- IR : Identifies C=O (1680–1720 cm⁻¹) and C=S (1200–1250 cm⁻¹) stretches .

- Chromatography : HPLC with UV detection (λ = 254–280 nm) assesses purity (>95% for biological assays) .

- Thermal Analysis : DSC/TGA evaluates melting point (mp ~180–200°C) and thermal stability (decomposition >250°C) .

Advanced: How can researchers resolve contradictions in biological activity data across different assays?

Contradictions (e.g., variable IC₅₀ values in anticancer assays) may arise from:

- Assay conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times (24 vs. 48 hours).

- Solubility issues : Use DMSO concentrations <0.1% to avoid cytotoxicity artifacts .

- Metabolic interference : Perform metabolite profiling (LC-MS) to identify active/inactive derivatives .

Methodological solution : Validate results using orthogonal assays (e.g., apoptosis markers via flow cytometry + MTT assay) .

Advanced: What strategies optimize reaction yields for the benzylidene condensation step?

- Catalyst screening : Piperidine (5 mol%) vs. ammonium acetate (10 mol%) in ethanol increases yield by 15–20% .

- Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30 minutes (70°C, 300 W) .

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve benzylidene formation but may require post-reaction purification via column chromatography .

Basic: What initial biological screening approaches are recommended for this compound?

- Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli; 24-hour incubation) .

- Anticancer : SRB assay (NCI-60 cell panel; GI₅₀ calculation) .

- Anti-inflammatory : COX-2 inhibition ELISA (IC₅₀ comparison with celecoxib) .

Note : Include positive controls (e.g., doxorubicin for anticancer assays) to validate experimental conditions .

Advanced: How can computational modeling guide structure-activity relationship (SAR) studies?

- Molecular docking : Predict binding to PPAR-γ (thiazolidinone target) or kinases using AutoDock Vina. Focus on hydrophobic interactions with the 4-methoxybenzylidene group .

- QSAR modeling : Correlate substituent electronegativity (e.g., methoxy vs. chloro) with bioactivity using Hammett constants .

Example : Analogs with electron-withdrawing groups (e.g., 4-Cl) show 2–3× higher COX-2 inhibition than methoxy derivatives .

Advanced: What methodologies address discrepancies in cytotoxicity and selectivity profiles?

- Off-target profiling : Screen against non-cancerous cell lines (e.g., HEK-293) to assess selectivity indices .

- Proteomic analysis : SILAC labeling identifies unintended protein targets (e.g., tubulin vs. kinases) .

- Dose-response refinement : Use 10-point dilution series (1 nM–100 µM) to capture nuanced activity trends .

Basic: What safety protocols are essential for handling this compound?

- PPE : Nitrile gloves, lab coat, and chemical goggles (OSHA 29 CFR 1910.133) .

- Ventilation : Fume hood for weighing and synthesis steps (minimize aerosol exposure) .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How to design analogs to improve metabolic stability without compromising activity?

- Ester-to-amide conversion : Replace butyl ester with tert-butylamide to reduce esterase-mediated hydrolysis .

- Isosteric substitution : Swap thioxo with oxo group (retain H-bonding capacity; test via X-ray crystallography) .

- Prolonged half-life : Introduce PEGylated side chains (e.g., hexanoic acid spacer) to enhance plasma stability .

Advanced: How can researchers validate the Z-configuration’s role in bioactivity?

- Stereochemical analysis : Compare Z/E isomers via NOESY (nuclear Overhauser effect between benzylidene and thiazolidinone protons) .

- Biological testing : Synthesize E-isomer via photoirradiation (λ = 365 nm; 30-minute exposure) and compare IC₅₀ values .

Data example : Z-isomer analogs show 5–10× higher PPAR-γ binding affinity than E-forms in radioligand assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.